N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide is a complex organic compound with a unique structure that includes multiple functional groups such as benzodioxole, pyrazole, and quinazolinone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes may include:
Formation of Benzodioxole Intermediate: This step involves the synthesis of the benzodioxole moiety through cyclization reactions.
Preparation of Pyrazole Intermediate: The pyrazole ring is synthesized using condensation reactions involving hydrazines and diketones.
Quinazolinone Formation: The quinazolinone core is constructed through cyclization reactions involving anthranilic acid derivatives.
Coupling Reactions: The final step involves coupling the intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and scalable processes to ensure cost-effectiveness and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Biological Research: It is used in studies to understand its effects on various biological pathways and molecular targets.
Chemical Biology: The compound serves as a tool to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- **N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethyl)amine
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and potential biological activities. This complexity makes it a valuable compound for various research applications, distinguishing it from simpler analogs.
Biological Activity
The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide (CAS Number: 688060-26-6) is a complex organic molecule with potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on available literature.
The molecular formula of the compound is C28H30N4O8S, with a molecular weight of approximately 582.62 g/mol. The structure contains multiple functional groups that may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multicomponent reactions (MCRs), which facilitate the formation of complex molecular architectures from simpler precursors. Such reactions are advantageous for developing biologically active molecules due to their efficiency and ability to create diverse chemical entities in a single step .
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-(...)] exhibit significant antimicrobial properties. For instance, derivatives tested against various bacterial strains have shown promising results in inhibiting growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of compounds within the same structural framework. These compounds have been found to inhibit pathways associated with inflammation, including the modulation of cytokine production and the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways .
Inhibition of Enzymatic Activity
The compound has been studied for its role as a potential inhibitor of Rho-associated protein kinases (ROCKs), which are involved in various cellular processes including cytoskeletal dynamics and cell migration. In vitro assays have demonstrated that certain derivatives exhibit nanomolar binding affinities to ROCK enzymes, indicating a strong potential for therapeutic applications in diseases where ROCK activity is dysregulated .
The biological activity of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-(...)] can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and cell signaling pathways.
- Receptor Modulation : It could modulate receptor activities that influence immune responses and cellular proliferation.
- Antioxidant Properties : Some studies suggest that related compounds exhibit antioxidant activities, which can contribute to their overall biological effectiveness .
Case Studies
A notable study evaluated the compound's effects on human cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent . Another study focused on its anti-leishmanial properties, demonstrating effective inhibition of Leishmania species growth at low concentrations .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N6O7S/c1-17-9-25(34-33-17)32-27(37)14-43-29-31-20-12-24-23(41-16-42-24)11-19(20)28(38)35(29)8-4-2-3-5-26(36)30-13-18-6-7-21-22(10-18)40-15-39-21/h6-7,9-12H,2-5,8,13-16H2,1H3,(H,30,36)(H2,32,33,34,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICQLNXUWABJST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCCCC(=O)NCC5=CC6=C(C=C5)OCO6)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N6O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.